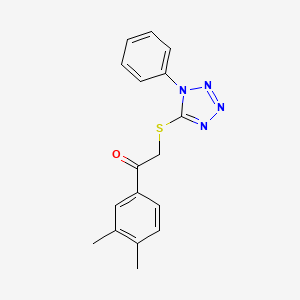

1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

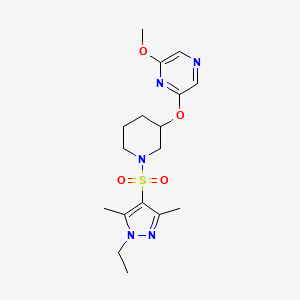

1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a chemical compound with potential applications in scientific research. This compound is also known as DTT or 4,5-Dimethyl-1-phenyl-1H-tetrazole-2-thiol ethanone. DTT is a thioester that is used as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

Anticandidal Activity and Cytotoxicity

Tetrazole derivatives, including compounds structurally related to 1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. A study found that some of these compounds exhibit potent anticandidal properties with relatively weak cytotoxicities, indicating their potential for developing new antifungal treatments (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Further research on tetrazole derivatives has also explored their anticholinesterase activities, which is crucial for treating diseases like Alzheimer's. The synthesis and evaluation of different 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazole-5-yl) thio]ethanone derivatives showed promising results, with specific compounds demonstrating significant inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for neurodegenerative disorders (Mohsen et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis and antimicrobial evaluation of novel tetrazoles, including pyrimidine tetrazole derivatives, have shown significant pharmaceutical interest due to their diversity in usage and integral role in genetic material. These compounds exhibit strong antibacterial and antifungal activities against various strains, highlighting their potential as bases for developing new antimicrobial agents (Bhoge et al., 2021).

Heterocyclic Rearrangement

Research into the rearrangement of isoxazole derivatives to form oxadiazoles has shown the versatility of tetrazole compounds in synthesizing new chemical entities. This includes the conversion of 5-arylisoxazole-3-carboxylic acids into oxadiazoles through a series of transformations, demonstrating the potential of tetrazole derivatives in the synthesis of complex molecules for various applications (Potkin et al., 2012).

Sensor Applications

Tetrazole derivatives have been utilized in the development of colorimetric and fluorescent sensors for metal ions. A study on Schiff base sensors synthesized from tetrazole compounds revealed remarkable colorimetric response towards Fe(III) ions and a "turn-on" fluorescence behavior towards Al(III) ions, indicating the utility of these compounds in environmental monitoring and biochemical assays (Soufeena & Aravindakshan, 2019).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-12-8-9-14(10-13(12)2)16(22)11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZXINYBIPDLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)

![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)

![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)